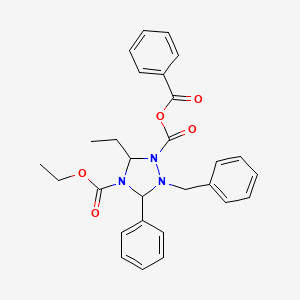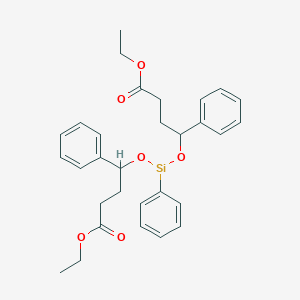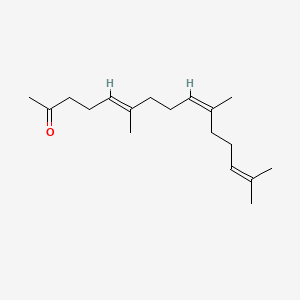
(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one is a volatile apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids. These compounds are known for their roles in plant and animal biology, contributing to flavors, aromas, and signaling molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one typically involves the oxidative cleavage of carotenoids. One common method is through the use of gas chromatography-mass spectrometry (GC-MS) and headspace solid-phase micro-extraction (HS-SPME) techniques . The reaction conditions often include elevated temperatures and specific adsorbent fiber coating chemistries to ensure the stability and accurate quantification of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources such as plants, followed by purification using chromatographic techniques. The optimization of HS-SPME-GC-MS methods has been validated for robust detection and quantification in various plant tissues .
Chemical Reactions Analysis
Types of Reactions
(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: Various substitution reactions can occur, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Scientific Research Applications
(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of carotenoid metabolism and apocarotenoid signaling.
Biology: Investigated for its roles in plant signaling and interactions with pollinators and herbivores.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of (5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a signaling molecule, influencing various physiological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one include other volatile apocarotenoids such as:
- (5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-ol
- (5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-al
Uniqueness
What sets this compound apart is its specific structure and the unique roles it plays in various biological and industrial contexts. Its ability to act as a signaling molecule and its aromatic properties make it a valuable compound for research and application .
Properties
CAS No. |
3953-35-3 |
|---|---|
Molecular Formula |
C18H30O |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one |
InChI |
InChI=1S/C18H30O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,13H,6-8,10,12,14H2,1-5H3/b16-11-,17-13+ |
InChI Key |
LTUMRKDLVGQMJU-HSVQFRAPSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CC/C(=C/CCC(=O)C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C |
boiling_point |
147.00 to 148.00 °C. @ 0.50 mm Hg |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


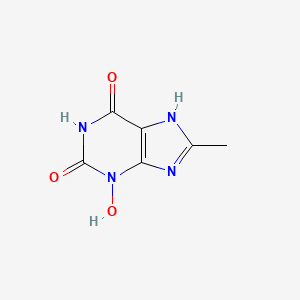
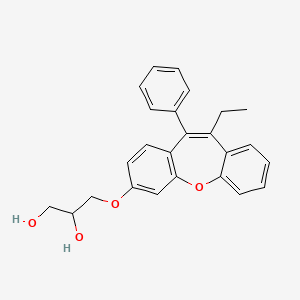
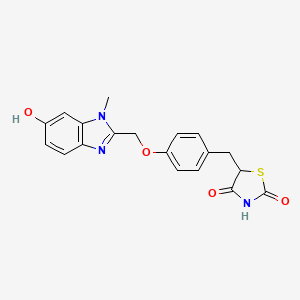
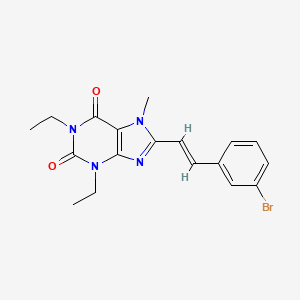
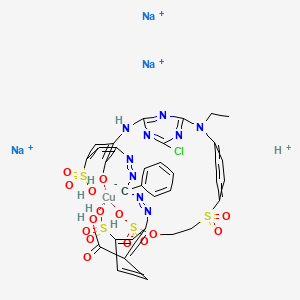
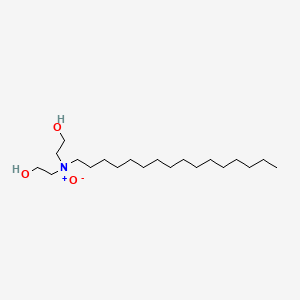
![(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine](/img/structure/B12775858.png)
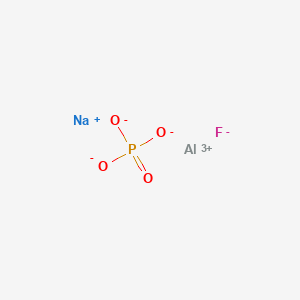
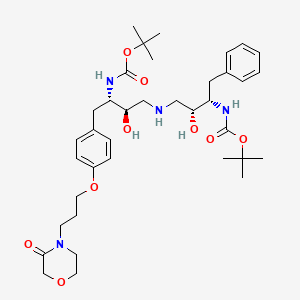
![1-(4-chlorophenyl)-N-[(E)-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)methylideneamino]methanamine;3-dodecyl-2-(2-sulfonatophenoxy)benzenesulfonate](/img/structure/B12775868.png)

